![molecular formula C11H22ClN3O2 B1383767 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride CAS No. 2109195-12-0](/img/structure/B1383767.png)
4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
Overview
Description
The compound “4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide hydrochloride” is available for purchase from several chemical suppliers . It has a molecular formula of C10H22ClN3O3S and a molecular weight of 299.82 g/mol.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.81 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Research by Kobayashi et al. (2009) demonstrates a method for synthesizing derivatives of 4-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide, utilizing a reaction between ethyl 2-chloropyridine-3-carboxylate and lithium enolate of N,N-dimethylacetamide (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Pharmaceutical Research
Atropisomer Bond Rotation
Welch et al. (2008) explored the slow rotation of a sterically constrained dimethylamide substituent in a compound similar to the one , highlighting the potential use of such molecules in pharmaceutical development due to their unique chemical behavior (Welch, Biba, Pye, Angelaud, & Egbertson, 2008).
Antiviral Activity
Boros et al. (2009) disclosed the antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors, indicating the potential utility of similar compounds in antiviral therapies (Boros, Edwards, Foster, Fuji, Fujiwara, Garvey, Golden, Hazen, Jeffrey, Johns, Kawasuji, Kiyama, Koble, Kurose, Miller, Mote, Murai, Sato, Thompson, Woodward, & Yoshinaga, 2009).
Biological and Medicinal Chemistry
- Cancer Therapeutics: Zeng et al. (2012) explored the repositioning of HIV-1 integrase inhibitors, based on a scaffold similar to 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide, for cancer therapeutics, demonstrating the versatile potential of such compounds in medicinal chemistry (Zeng, Wang, Kazemi, Xu, Xu, Sanchez, Yang, Debnath, Odde, Xie, Zheng, Ding, Neamati, & Long, 2012).
Cytotoxic Activity
- Carboxamide Derivatives: Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxicity in various cancer cell lines. This suggests the potential of structurally related compounds like 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Mechanism of Action
- The primary target of this compound is typically a specific receptor or enzyme within the body. Unfortunately, specific information about the exact target for 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride is not readily available in the sources I’ve searched .
Target of Action
properties
IUPAC Name |
4a-hydroxy-N,N-dimethyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-13(2)10(15)14-6-4-11(16)3-5-12-7-9(11)8-14;/h9,12,16H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNBIRQLQMHWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCNCC2C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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